molecular formula C4H7ClN2S B1390869 Thiazol-2-ylmethanamine hydrochloride CAS No. 850852-85-6

Thiazol-2-ylmethanamine hydrochloride

Cat. No.: B1390869
CAS No.: 850852-85-6
M. Wt: 150.63 g/mol
InChI Key: AAJCCSYSPIKAJY-UHFFFAOYSA-N
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Description

Thiazol-2-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

Thiazol-2-ylmethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme monoamine oxidase, which is involved in the oxidative deamination of monoamines. This compound acts as a substrate for this enzyme, leading to the production of hydrogen peroxide and ammonia . Additionally, it interacts with neurotransmitter receptors, such as serotonin and dopamine receptors, influencing neurotransmission and modulating mood and behavior .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . It also affects gene expression by modulating the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in inflammatory responses and cell growth . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, thereby influencing glycolysis and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, to exert its effects. For example, this compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which can enhance mood and alleviate symptoms of depression . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity, thereby influencing the expression of target genes involved in cell growth and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its effects on cellular function may change over time, particularly in long-term studies. For instance, prolonged exposure to this compound has been shown to induce adaptive responses in cells, such as upregulation of antioxidant enzymes and increased resistance to oxidative stress . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as enhanced cognitive function and reduced anxiety-like behavior . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the accumulation of reactive metabolites and oxidative stress, which can damage cellular components and disrupt normal cellular function . Therefore, careful consideration of dosage is essential when evaluating the safety and efficacy of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, the compound undergoes oxidation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates can then undergo further conjugation reactions in phase II metabolism, such as glucuronidation and sulfation, to form more water-soluble metabolites that can be excreted from the body . The involvement of this compound in these metabolic pathways highlights its potential for drug-drug interactions and the importance of understanding its pharmacokinetic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as cytosolic enzymes and receptors, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and receptors . It can also be transported into the nucleus, where it can modulate gene expression by binding to transcription factors and influencing their activity . Additionally, this compound can be targeted to specific subcellular compartments, such as mitochondria, through the presence of targeting signals or post-translational modifications . These localization patterns highlight the importance of subcellular compartmentalization in determining the biological activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazol-2-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction typically proceeds as follows:

  • Thiazole is reacted with formaldehyde in the presence of hydrochloric acid to form thiazol-2-ylmethanol.
  • Thiazol-2-ylmethanol is then treated with ammonium chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Thiazol-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form thiazol-2-ylmethanone.

    Reduction: Reduction reactions can convert it into thiazol-2-ylmethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Thiazol-2-ylmethanone.

    Reduction: Thiazol-2-ylmethanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Thiazol-2-ylmethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Thiazol-2-ylmethanamine hydrochloride can be compared with other thiazole derivatives such as:

  • Thiazol-2-ylmethanamine dihydrochloride
  • (5-Bromo-4-methylthiazol-2-yl)methanamine
  • Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

1,3-thiazol-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJCCSYSPIKAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655067
Record name 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850852-85-6
Record name 1-(1,3-Thiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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